molecular formula C25H22N2O2 B2793756 (E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine CAS No. 670270-02-7

(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine

Cat. No.: B2793756
CAS No.: 670270-02-7
M. Wt: 382.463
InChI Key: OAYQPBOFFLEQOV-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine is a complex organic compound characterized by its unique structure, which includes a phthalazine core substituted with methoxy, prop-1-en-1-yl, and p-tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxy-4-(prop-1-en-1-yl)phenol with 4-(p-tolyl)phthalazine under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may vary depending on the application, but typically involve binding to the target molecule and altering its function.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine: can be compared to other phthalazine derivatives with similar structures but different substituents.

    Phthalazine: The core structure without additional substituents.

    2-methoxy-4-(prop-1-en-1-yl)phenol: A precursor in the synthesis of the compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-4-(4-methylphenyl)phthalazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-4-7-18-12-15-22(23(16-18)28-3)29-25-21-9-6-5-8-20(21)24(26-27-25)19-13-10-17(2)11-14-19/h4-16H,1-3H3/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYQPBOFFLEQOV-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.